

2-chloro-N,N-dimethylpyrimidin-4-amine

physical properties

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Compound of Interest

Compound Name: 2-chloro-N,N-dimethylpyrimidin-4-amine

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An In-Depth Technical Guide to the Physical Properties of **2-chloro-N,N-dimethylpyrimidin-4-amine**

Introduction

2-chloro-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine, is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic and structural characteristics, imparted by the chloro- and dimethylamino- functional groups, make it a versatile precursor for the synthesis of a wide array of more complex molecules. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, while the dimethylamino group at the 4-position modulates the molecule's overall polarity, solubility, and basicity.

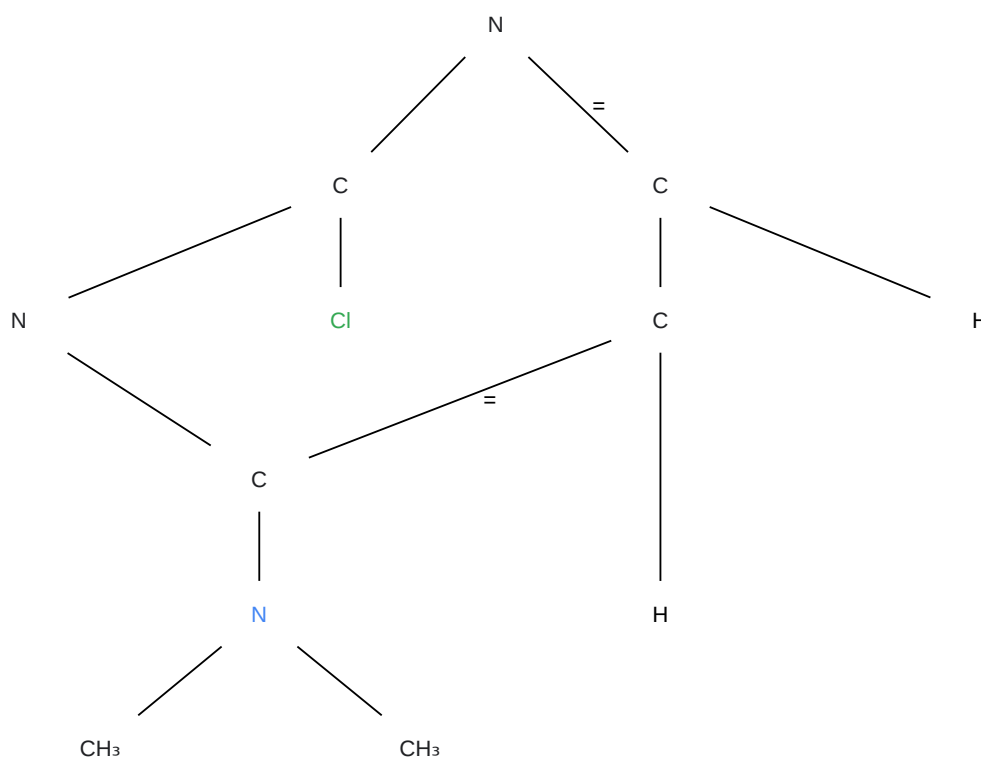
This technical guide provides an in-depth analysis of the core physical and chemical properties of **2-chloro-N,N-dimethylpyrimidin-4-amine** for researchers, scientists, and drug development professionals. The document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for practical application in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for all scientific work.

- IUPAC Name: **2-chloro-N,N-dimethylpyrimidin-4-amine**
- Synonyms: 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE, (2-chloro-pyrimidin-4-yl)-dimethyl-amine, NSC 45769[1][2]
- CAS Number: 31058-81-8[1][2][3]
- Molecular Formula: $C_6H_8ClN_3$ [1][2][3]
- Molecular Weight: 157.6 g/mol [1]

The structural arrangement of the atoms dictates the molecule's reactivity and physical behavior. The pyrimidine ring, an aromatic heterocycle, is functionalized with an electron-withdrawing chlorine atom and an electron-donating dimethylamino group.



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Caption: Chemical structure of **2-chloro-N,N-dimethylpyrimidin-4-amine**.

Physicochemical Properties

The physical properties of a compound are critical for its handling, reaction setup, purification, and formulation. The data presented below has been consolidated from various chemical suppliers and databases.

Property	Value	Source
Appearance	White Solid	[1]
Melting Point	77-79 °C	[1]
Boiling Point	284 °C (Predicted)	[1]
Flash Point	125 °C	[1]
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol	[1]
pKa	3.59 ± 0.10 (Predicted)	[1]
XLogP3	1.6	[2]

Expert Analysis of Properties:

- **Melting Point:** The melting point of 77-79 °C indicates that the compound is a solid at room temperature with a moderate crystal lattice energy.[1] This property is crucial for storage and handling, and it suggests that standard recrystallization techniques from organic solvents would be an effective method for purification.
- **Solubility:** Solubility in common organic solvents like ethyl acetate and methanol, as well as the chlorinated solvent chloroform, is consistent with its molecular structure.[1] The molecule possesses both polar (pyrimidine ring nitrogens) and nonpolar (dimethylamino alkyl groups, chloro-substituent) characteristics, allowing it to dissolve in a range of solvents. This versatility is advantageous for its use in various reaction media.
- **Boiling and Flash Points:** The high boiling point of 284 °C, though predicted, suggests low volatility.[1] The flash point of 125 °C indicates that the compound is not highly flammable but should be handled with care away from open flames, especially when heated.[1]
- **pKa:** The predicted pKa of 3.59 is an estimate of the acidity of the conjugate acid of the molecule (protonated pyrimidine nitrogen).[1] This value suggests it is a weak base, a key consideration when planning reactions that are pH-sensitive or require acid/base catalysis.

- XLogP3: The XLogP3 value of 1.6 is a measure of its lipophilicity.^[2] A positive value indicates a preference for a lipid-like environment over an aqueous one. This parameter is of paramount importance in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for Property Determination

To ensure data reliability, standardized experimental procedures are essential. The following protocols describe self-validating systems for determining key physical properties.

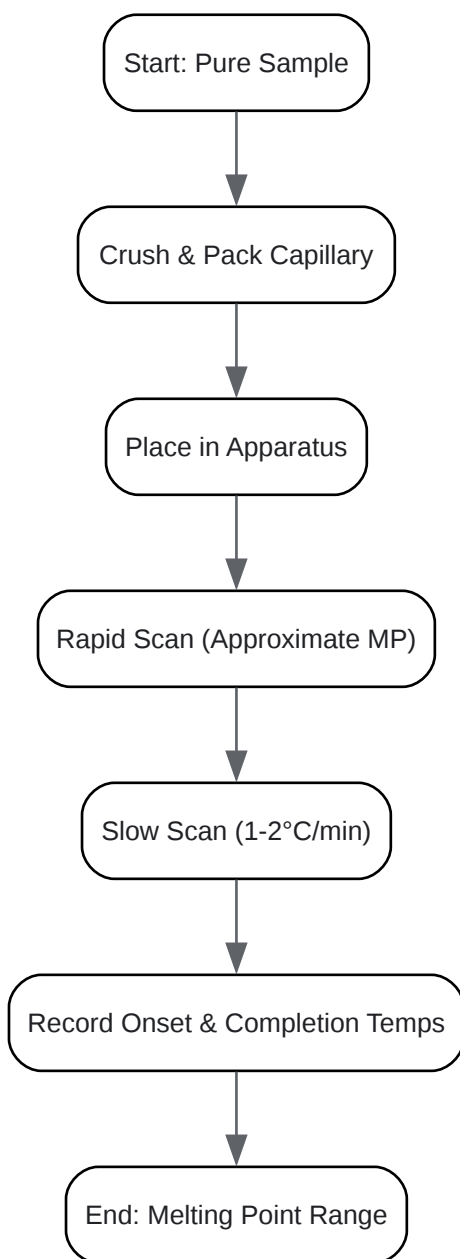
Protocol 1: Melting Point Determination

This protocol uses a digital melting point apparatus, which provides a controlled heating rate and precise temperature measurement.

Methodology:

- Sample Preparation: A small amount of the crystalline **2-chloro-N,N-dimethylpyrimidin-4-amine** is finely crushed into a powder.
- Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
- Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
- Determination:
 - A rapid heating program is initiated to approximate the melting range.
 - A second, slower determination is performed with a fresh sample, heating at a rate of 1-2 °C per minute starting from approximately 15-20 °C below the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. A narrow range (e.g., < 2 °C) is indicative of high purity.

Causality and Trustworthiness: This method is trusted because the melting point is an intrinsic physical property of a pure crystalline solid. The use of a slow heating ramp ensures thermal equilibrium between the sample and the thermometer, providing an accurate reading. A sharp, well-defined melting range validates the purity of the sample.



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Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic way to assess the solubility of the compound in various solvents, which is critical for selecting appropriate reaction and purification conditions.

Methodology:

- **Solvent Selection:** A panel of representative solvents is chosen, covering a range of polarities (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, Hexane).
- **Sample Measurement:** Approximately 10 mg of **2-chloro-N,N-dimethylpyrimidin-4-amine** is accurately weighed and placed into separate test tubes for each solvent.
- **Solvent Addition:** The chosen solvent is added dropwise (e.g., in 0.1 mL increments) to the test tube while vortexing or agitating.
- **Observation:** The sample is observed for dissolution after each addition. The total volume of solvent required to fully dissolve the solid is recorded.
- **Classification:** Solubility is classified based on the amount of solvent required (e.g., Very Soluble: <1 mL; Soluble: 1-3 mL; Sparingly Soluble: 3-10 mL; Insoluble: >10 mL).

Causality and Trustworthiness: This protocol is self-validating through its systematic and comparative nature. By testing a spectrum of solvents, a clear picture of the compound's polarity emerges. The principle of "like dissolves like" provides the causal explanation: the compound's solubility in solvents like methanol and ethyl acetate is due to favorable intermolecular interactions (dipole-dipole, hydrogen bonding) between the solute and solvent.

[1]

Handling and Safety

As a chemical intermediate, proper handling of **2-chloro-N,N-dimethylpyrimidin-4-amine** is imperative.

- **Hazard Statements:** According to supplier safety data sheets, the compound is associated with the following hazards:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]

- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. [4][5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6] In case of contact, affected areas should be washed thoroughly with water.[7]
- Storage: The compound should be stored in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[1][8]

Conclusion

2-chloro-N,N-dimethylpyrimidin-4-amine is a solid compound with a moderate melting point and versatile solubility in common organic solvents. Its physicochemical profile, characterized by weak basicity and moderate lipophilicity, makes it a highly adaptable building block for chemical synthesis. A thorough understanding of these properties, determined through reliable experimental protocols, is fundamental for its safe handling and effective utilization in research and development, particularly in the creation of novel pharmaceutical agents.

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